5-Chloro-2-(1H-tetrazol-1-yl)benzaldehyde
Description
Contextual Significance of Tetrazole-Substituted Benzaldehydes in Organic Synthesis
Tetrazole-substituted benzaldehydes are a class of organic compounds that have gained considerable traction as versatile building blocks in synthetic chemistry. The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms and one carbon atom, is a key pharmacophore in medicinal chemistry. thieme-connect.com It is widely recognized as a bioisostere of the carboxylic acid group. nih.govbeilstein-journals.org This substitution can lead to improved metabolic stability, enhanced lipophilicity, and better oral bioavailability of drug candidates. thieme-connect.com The presence of the tetrazole moiety in a molecule can significantly influence its pharmacokinetic profile and receptor binding interactions. nih.govacs.org
The aldehyde group, on the other hand, is a reactive functional group that participates in a wide array of chemical transformations. This allows for the straightforward incorporation of the tetrazole-bearing benzaldehyde (B42025) scaffold into larger, more complex molecular architectures. Notably, these aldehydes are valuable substrates in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are powerful tools for rapidly generating molecular diversity from simple starting materials. nih.govbeilstein-journals.orgacs.org This capacity for diversification is highly sought after in the generation of compound libraries for high-throughput screening in drug discovery programs. beilstein-journals.org
Genesis and Role of 5-Chloro-2-(1H-tetrazol-1-yl)benzaldehyde as a Synthetic Intermediate
The "genesis" or synthesis of this compound, while not extensively detailed in dedicated publications, can be understood through established methods for the preparation of tetrazole derivatives. A common and effective route for the synthesis of 5-substituted 1H-tetrazoles involves the [3+2] cycloaddition of an azide (B81097) source with a nitrile. thieme-connect.com More direct approaches have also been developed, including one-step methods for the preparation of 5-substituted 1H-tetrazoles directly from aldehydes. thieme-connect.com For instance, a substituted benzaldehyde can react with reagents like acetohydroxamic acid and sodium azide under catalysis to yield the corresponding tetrazole. thieme-connect.com Another plausible synthetic pathway involves the oxidation of a precursor alcohol, such as (5-chloro-2-(1H-tetrazol-1-yl)phenyl)methanol, which itself can be synthesized through multicomponent reactions like the Passerini-tetrazole reaction. beilstein-journals.org
As a synthetic intermediate, this compound serves as a foundational component for the construction of more elaborate molecules. Its aldehyde functionality can be readily transformed into a variety of other groups, or it can participate in carbon-carbon bond-forming reactions. The presence of the chloro-substituent offers an additional site for chemical modification, for example, through cross-coupling reactions. The tetrazole ring, being metabolically stable, is often incorporated into final target molecules intended for biological evaluation.
| Property | Value | Source |
|---|---|---|
| CAS Number | 879016-22-5 | apolloscientific.co.ukalfa-chemistry.com |
| Molecular Formula | C8H5ClN4O | alfa-chemistry.com |
| Molecular Weight | 208.60 g/mol | alfa-chemistry.com |
| MDL Number | MFCD09031766 | apolloscientific.co.uk |
Overview of Current Academic Research Paradigms Utilizing this compound
Current academic research paradigms that can effectively utilize this compound are primarily centered on the efficient construction of novel molecular entities for medicinal and materials chemistry. One such paradigm is fragment-based drug discovery (FBDD). beilstein-journals.org In FBDD, small molecular fragments are screened for binding to a biological target, and promising fragments are then elaborated or combined to create more potent lead compounds. This compound, with its distinct structural motifs, is an ideal candidate for inclusion in fragment libraries.
Furthermore, this compound is a prime candidate for diversity-oriented synthesis (DOS). The goal of DOS is to create structurally diverse and complex small molecules, often inspired by natural products. The aldehyde and chloro functionalities of this compound allow for a multitude of subsequent chemical reactions, enabling the generation of a wide range of different molecular scaffolds from a single starting material. This is particularly relevant in the context of multicomponent reactions, which can rapidly build molecular complexity. nih.govbeilstein-journals.orgacs.org The use of such tetrazole building blocks facilitates the exploration of new chemical space in the search for compounds with novel biological activities. beilstein-journals.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(tetrazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O/c9-7-1-2-8(6(3-7)4-14)13-5-10-11-12-13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIIRAPFQHKOOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468299 | |
| Record name | 5-Chloro-2-tetrazol-1-yl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879016-22-5 | |
| Record name | 5-Chloro-2-tetrazol-1-yl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Chloro 2 1h Tetrazol 1 Yl Benzaldehyde
Comprehensive Analysis of Established Synthetic Routes for "5-Chloro-2-(1H-tetrazol-1-yl)benzaldehyde"
The preparation of this compound can be approached through several synthetic pathways, primarily involving the formation of the tetrazole ring and the introduction or modification of the benzaldehyde (B42025) functionality.
A plausible and commonly employed strategy involves a two-step sequence starting from a readily available precursor, 5-chloro-2-fluorobenzonitrile (B1585444). This method hinges on the initial formation of the tetrazole ring, followed by the conversion of a suitable functional group into the aldehyde.
One established route begins with the reaction of 5-chloro-2-fluorobenzonitrile with sodium azide (B81097) to form 5-(5-chloro-2-fluorophenyl)-1H-tetrazole. This step is a nucleophilic addition of the azide anion to the carbon atom of the nitrile group, followed by cyclization. The subsequent and more challenging step is the selective nucleophilic aromatic substitution of the fluorine atom with a protected aldehyde equivalent or a precursor that can be readily converted to an aldehyde.
Multi-Step Conversions and Yield Optimization Strategies
The synthesis of this compound is inherently a multi-step process. A common route starts from 2-amino-5-chlorobenzaldehyde. This can be converted to the corresponding nitrile, which then undergoes cyclization with sodium azide to form the tetrazole ring. chemicalbook.com Finally, the aldehyde group is introduced or deprotected.
Another strategy involves the use of 5-chloro-2-fluorobenzonitrile as a starting material. ossila.comsigmaaldrich.com This compound can be reacted with sodium azide to form the tetrazole ring. Subsequently, the fluorine atom can be substituted to introduce the aldehyde group.
Reaction Conditions: Temperature, reaction time, and solvent choice are crucial. For the tetrazole formation from nitriles, polar aprotic solvents like DMF or DMSO are often used, and heating is typically required to drive the reaction to completion. google.com
Catalyst Selection: Various catalysts can be employed to improve reaction rates and yields. For the N-arylation of tetrazoles, copper-based catalysts are frequently used. google.com
Purity of Intermediates: The isolation and purification of intermediates at each step are essential to prevent side reactions and ensure a high-quality final product.
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Chlorination | Anthranilic acid | Sodium hypochlorite, Acetic acid | Organic solvent/Water | < -5 | - | - |
| 2. Esterification | 2-amino-5-chlorobenzoic acid | - | - | - | - | - |
| 3. Amidation | Methyl 2-amino-5-chlorobenzoate | Ammonia | - | High T & P | - | >85 |
| 4. Diazotization & Sandmeyer | 2-amino-5-chlorobenzamide | NaNO2, HCl, CuCN | - | 0-5 | - | - |
| 5. Tetrazole Formation | 5-chloro-2-cyanobenzamide | Sodium azide | DMF | 100-120 | 12-24 | Moderate to High |
| 6. Hydrolysis | 5-chloro-2-(1H-tetrazol-1-yl)benzamide | Acid or Base | Water | Reflux | - | - |
Table 1: Representative Multi-step Synthesis of a Related Compound, 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid, Illustrating Potential Steps and Conditions. (Data is illustrative and based on general synthetic transformations for related structures).
Convergent and Divergent Synthesis Approaches
Both convergent and divergent strategies can be conceptualized for the synthesis of this compound and its derivatives.
Divergent Synthesis: A divergent strategy would start from a common intermediate that is then modified to produce a library of related compounds. For example, 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid could serve as a key intermediate. impactfactor.org This acid could be reduced to the corresponding alcohol, which is then oxidized to the target aldehyde. The carboxylic acid could also be converted to various other functional groups, allowing for the generation of a diverse set of derivatives from a single precursor.
Mechanistic Elucidation of Key Synthetic Transformations
Understanding the reaction mechanisms is paramount for optimizing synthetic routes and improving efficiency.
Investigation of Reaction Kinetics and Thermodynamics
The formation of the tetrazole ring from a nitrile and an azide is a [3+2] cycloaddition reaction. The kinetics of this reaction are influenced by the electronic nature of the substituents on the nitrile and the reaction conditions. Electron-withdrawing groups on the nitrile generally accelerate the reaction.
The reaction can be under either kinetic or thermodynamic control. alfa-chemistry.comchemicalbook.comnih.gov At lower temperatures, the kinetically favored product may be formed, while at higher temperatures, the thermodynamically more stable isomer may predominate. In the case of N-arylation of tetrazoles, the formation of N1 and N2 isomers is possible, and the ratio of these isomers can be influenced by the reaction conditions.
Role of Catalysis in Enhancing Synthetic Efficiency
Catalysis plays a pivotal role in the modern synthesis of tetrazoles, offering milder reaction conditions, higher yields, and improved selectivity.
For the N-arylation of tetrazoles with aryl halides, copper-catalyzed cross-coupling reactions are widely employed. apolloscientific.co.ukresearchgate.net Ligands such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) can enhance the efficiency of these copper catalysts. apolloscientific.co.uk The catalytic cycle typically involves the oxidative addition of the aryl halide to the copper(I) catalyst, followed by coordination of the tetrazole and reductive elimination to form the N-aryl tetrazole and regenerate the catalyst.
In recent years, heterogeneous catalysts, including metal-organic frameworks (MOFs) and nanoparticles, have gained attention for their ease of separation and reusability, contributing to more sustainable synthetic processes.
Principles of Green Chemistry in the Synthesis of "this compound"
The application of green chemistry principles is crucial for developing environmentally benign and sustainable synthetic methods. sigmaaldrich.com
Key green chemistry considerations in the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents like DMF with greener alternatives such as water or ionic liquids, and avoiding toxic reagents.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.
Waste Prevention: Designing syntheses to minimize the generation of waste products.
| Green Chemistry Metric | Description | Relevance to Synthesis |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials used to the mass of the final product. | A lower PMI indicates a more sustainable process. |
| E-Factor | The mass of waste produced per unit of product. | A lower E-Factor is desirable. google.com |
| Atom Economy | The measure of the efficiency of a reaction in converting reactants to products. | Higher atom economy signifies a greener reaction. |
| Reaction Mass Efficiency (RME) | A more comprehensive metric that considers yield, stoichiometry, and atom economy. | Provides a more complete picture of the efficiency of a reaction. google.com |
Table 2: Key Green Chemistry Metrics and their Application.
By integrating these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly.
Regioselective and Stereoselective Synthesis of Related Benzaldehyde and Tetrazole Structures
The precise control of molecular architecture is a cornerstone of modern organic synthesis, particularly in the preparation of pharmacologically relevant molecules. For compounds containing both a benzaldehyde and a tetrazole moiety, such as this compound, the spatial arrangement of atoms—encompassing both regiochemistry and stereochemistry—is critical. Regioselectivity dictates the specific position of functional groups, such as which nitrogen atom of the tetrazole ring is attached to the phenyl group, while stereoselectivity governs the three-dimensional orientation of atoms. Advanced synthetic methodologies that address these challenges are crucial for producing specific, desired isomers and avoiding complex mixtures that are difficult to separate and characterize.
Regioselective Control in Tetrazole Synthesis
A significant challenge in the synthesis of N-substituted tetrazoles is controlling the regioselectivity of the alkylation or arylation step. The tetrazole anion can be alkylated at either the N-1 or N-2 position, leading to the formation of two distinct regioisomers, 1,5-disubstituted and 2,5-disubstituted tetrazoles, respectively. The synthesis of 2,5-disubstituted tetrazoles (2,5-Tz) has historically been more challenging than that of their 1,5-disubstituted (1,5-Tz) counterparts. rsc.org
Recent research has focused on developing methods that preferentially yield one isomer over the other. One such method involves the alkylation of 1H-5-monosubstituted tetrazoles through the diazotization of aliphatic amines. rsc.org This process generates a transient alkyl diazonium intermediate that acts as the alkylating agent. While this reaction often favors the formation of the 2,5-disubstituted product, the regioselectivity can vary significantly based on the nature of the nucleophile (tetrazolate) and the electrophile (diazonium). rsc.org The observed selectivity is not governed by sterics alone; a proposed rationale suggests that the mechanism of nucleophilic substitution (first-order vs. second-order) plays a decisive role. rsc.orgrsc.org
Mechanochemical methods have also emerged as a sustainable and effective strategy for controlling regioselectivity. The N-alkylation of tetrazoles with phenacyl halides under solvent-free, ball-milling conditions has been shown to enhance selectivity for the N-2 regioisomer. acs.orgacs.org The choice of liquid-assisted grinding auxiliary was found to be critical, influencing the formation of different ion pairs and thereby directing the reaction outcome. acs.org Under low solubility conditions, reactions tend to favor N-2 alkylation, likely proceeding through contact ion pair intermediates. acs.org
The table below summarizes the regioselectivity achieved in the synthesis of various disubstituted tetrazoles using the amine diazotization method. rsc.org
| Entry | Tetrazole Substrate | Amine | Product Ratio (1,5-Tz : 2,5-Tz) | Combined Yield (%) |
| 1 | 5-Phenyl-1H-tetrazole | 2-Amino-2-methylpropane | 13 : 87 | 78 |
| 2 | 5-(4-Nitrophenyl)-1H-tetrazole | 2-Amino-2-methylpropane | 7 : 93 | 93 |
| 3 | 5-(Pyridin-2-yl)-1H-tetrazole | 2-Amino-2-methylpropane | 25 : 75 | 55 |
| 4 | 5-Cyclohexyl-1H-tetrazole | 2-Amino-2-methylpropane | 12 : 88 | 77 |
| 5 | 5-Phenyl-1H-tetrazole | 1-Aminoadamantane | 15 : 85 | 83 |
This table presents selected data on the regioselective alkylation of various 5-substituted-1H-tetrazoles, highlighting the preferential formation of the 2,5-disubstituted isomer (2,5-Tz). Data sourced from Reynard et al., 2022. rsc.org
Stereoselective Synthesis of Tetrazole Derivatives
Beyond regiocontrol, the stereoselective synthesis of chiral tetrazole-containing compounds is of great importance, as stereoisomers of a drug can have vastly different biological activities. Multicomponent reactions (MCRs) have proven to be powerful tools for the stereoselective construction of complex molecules containing tetrazole rings in a single step. nih.govacs.org
The Ugi tetrazole four-component reaction (UT-4CR), which combines an oxo component (aldehyde or ketone), an amine, an isocyanide, and hydrazoic acid, is a prominent example. nih.gov Diastereoselective variations of this reaction have been developed. For instance, a one-pot, five-component reaction for synthesizing 4-(tetrazole)-1,3-oxazinanes demonstrated high diastereoselectivity. nih.gov Similarly, the UT-4CR using cyclic secondary amines, such as piperidine, has been shown to proceed with high diastereoselectivity, yielding chiral α-aminomethyl tetrazoles. nih.gov
Another approach to achieving stereoselectivity is through the kinetic resolution of racemic starting materials. A novel method for the asymmetric installation of a (tetrazolyl)methyl group involves the organocatalytic kinetic resolution of racemic Morita–Baylis–Hillman (MBH) fluorides. rsc.orgrsc.org This strategy utilizes a chiral catalyst, such as a cinchona alkaloid, to selectively react with one enantiomer of the starting material, affording chiral N-alkyl tetrazole acrylates with high enantiomeric excess. rsc.org
The following table details the diastereoselective synthesis of tetrazole derivatives via the Ugi tetrazole four-component reaction.
| Entry | Aldehyde | Amine | Isocyanide | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzaldehyde | Pyrrolidine | tert-Butyl isocyanide | 80 : 20 | 85 |
| 2 | Benzaldehyde | Piperidine | tert-Butyl isocyanide | 91 : 9 | 89 |
| 3 | Isobutyraldehyde | Piperidine | tert-Butyl isocyanide | 95 : 5 | 78 |
| 4 | Benzaldehyde | Morpholine | tert-Butyl isocyanide | 71 : 29 | 81 |
This table showcases the diastereoselectivity achieved in the UT-4CR for the synthesis of α-aminomethyl tetrazoles. The rigidity of the amine component, such as piperidine, leads to higher selectivity. Data adapted from research on stereoselective UT-4CRs. nih.gov
Furthermore, the creation of tetrazole-containing aldehydes as versatile building blocks has been achieved through reactions like the Passerini three-component reaction (PT-3CR). beilstein-journals.org This approach allows for the efficient synthesis of diversely protected tetrazole aldehydes, which can then be incorporated into various other reactions to build complex, drug-like molecules, demonstrating the modularity of modern synthetic strategies. beilstein-journals.org
Derivatization Strategies and Analogue Design Utilizing the 5 Chloro 2 1h Tetrazol 1 Yl Benzaldehyde Scaffold
Synthesis of Novel Tetrazole and Benzaldehyde (B42025) Modified Derivatives
The inherent reactivity of the 5-Chloro-2-(1H-tetrazol-1-yl)benzaldehyde scaffold allows for extensive chemical modifications at both the benzaldehyde and tetrazole moieties. These modifications are crucial for exploring the chemical space and generating libraries of compounds for biological screening.
Functionalization at the Benzaldehyde Moiety
The aldehyde group is a highly versatile functional group that can undergo a wide range of chemical transformations, providing a gateway to numerous derivatives. Standard reactions involving the aldehyde functionality can be readily applied to this compound to introduce molecular diversity.
Key functionalization strategies include:
Reductive Amination: The reaction of the aldehyde with primary or secondary amines in the presence of a reducing agent, such as sodium triacetoxyborohydride, yields substituted amines. This reaction is instrumental in introducing a variety of side chains, which can modulate the compound's physicochemical properties.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, allowing for the extension of the carbon skeleton and the introduction of various substituents on the newly formed double bond.
Aldol (B89426) Condensation: Condensation with enolates or other carbon nucleophiles can lead to the formation of β-hydroxy carbonyl compounds, which can be further modified.
Oxidation and Reduction: Oxidation of the aldehyde to a carboxylic acid provides a handle for amide bond formation, a common linkage in bioactive molecules. Conversely, reduction to an alcohol opens up possibilities for ether and ester synthesis.
Knoevenagel Condensation: The reaction with active methylene (B1212753) compounds, such as malononitrile (B47326) and ethyl cyanoacetate, can yield α,β-unsaturated products. For instance, the condensation with malononitrile in the presence of a suitable catalyst can produce derivatives like (E)-2-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)-3-phenylacrylonitrile. nih.gov
These transformations are summarized in the table below:
| Reaction Type | Reagents | Product Class | Potential for Diversity |
| Reductive Amination | R1R2NH, NaBH(OAc)3 | Substituted Amines | High; variation of R1 and R2 |
| Wittig Reaction | Ph3P=CHR | Alkenes | Moderate; variation of R |
| Oxidation | KMnO4, PCC | Carboxylic Acids | Enables amide coupling |
| Reduction | NaBH4 | Alcohols | Enables ether/ester formation |
| Knoevenagel Condensation | CH2(CN)2, piperidine | α,β-Unsaturated Nitriles | High; variation of active methylene compound |
Substituent Effects on the Tetrazole Ring System
The tetrazole ring is considered a bioisostere of the carboxylic acid group, offering similar acidity (pKa) and hydrogen bonding capabilities but with improved metabolic stability and lipophilicity. thieme-connect.comresearchgate.netbeilstein-journals.org The electronic properties of the tetrazole ring can be influenced by substituents on the attached phenyl ring. The chloro and aldehyde groups on the benzaldehyde moiety are electron-withdrawing, which can impact the acidity and reactivity of the tetrazole ring.
Scaffold Modifications for Enhanced Molecular Complexity
To further expand the chemical diversity of derivatives, the core scaffold of this compound can be modified. This can be achieved through multicomponent reactions (MCRs) where the aldehyde functionality is a key participant. MCRs are highly efficient in generating complex molecules in a single step. beilstein-journals.org
For example, Ugi and Passerini reactions involving the aldehyde group can introduce multiple points of diversity simultaneously. A Passerini three-component reaction (PT-3CR) can be employed to synthesize complex tetrazole-containing molecules. beilstein-journals.orgresearchgate.net The use of tetrazole aldehydes as building blocks in such reactions is an emerging strategy to create novel and diverse compound libraries. beilstein-journals.orgresearchgate.net
Rational Design Principles for Lead Optimization and Analogue Generation
Rational drug design and lead optimization are pivotal in transforming a promising scaffold into a potential drug candidate. nih.gov For derivatives of this compound, several design principles can be applied:
Bioisosteric Replacement: The tetrazole ring itself is a classic example of a bioisostere for a carboxylic acid. thieme-connect.comresearchgate.net This principle can be extended by modifying other parts of the molecule. For instance, the chlorine atom could be replaced with other halogens (F, Br) or small lipophilic groups (CH3, CF3) to probe the effect on binding and metabolic stability.
Structure-Based Design: If the biological target is known, X-ray crystallography or molecular modeling can be used to visualize the binding site. This allows for the design of analogues that make optimal interactions with the target protein. For example, derivatives can be designed to form specific hydrogen bonds or hydrophobic interactions within the active site.
Fragment-Based Drug Discovery (FBDD): The this compound scaffold can be considered a fragment that can be grown or linked with other fragments to generate more potent and selective compounds. beilstein-journals.org
The following table outlines some rational design strategies:
| Design Principle | Strategy | Example Modification | Goal |
| Bioisosteric Replacement | Replace chlorine atom | Fluorine, Bromine, Methyl | Modulate lipophilicity, electronic properties, and metabolic stability |
| Structure-Based Design | Introduce groups to interact with specific residues | Hydroxyl, Amine, Carboxyl | Enhance binding affinity and selectivity |
| Fragment-Based Growth | Extend from the aldehyde or tetrazole moiety | Add flexible linkers and functional groups | Explore larger chemical space and improve potency |
Structure-Activity Relationship (SAR) Development for Scaffold-Derived Compounds
The systematic modification of the this compound scaffold and the subsequent biological evaluation of the synthesized analogues are essential for establishing a robust Structure-Activity Relationship (SAR). The SAR provides insights into which structural features are critical for biological activity and which can be modified to improve properties like potency, selectivity, and pharmacokinetic profiles.
A hypothetical SAR study for derivatives of this scaffold might reveal the following trends:
Importance of the Tetrazole Ring: The position and presence of the tetrazole ring are likely to be crucial for activity, given its role as a carboxylic acid bioisostere.
Influence of the Chloro Substituent: The nature and position of the halogen on the phenyl ring could significantly impact activity. A comparison of chloro, fluoro, and bromo analogues would be informative.
Role of the Aldehyde-Derived Functionality: The modifications made to the aldehyde group will likely have the most significant impact on SAR. The size, polarity, and hydrogen bonding capacity of the substituent introduced at this position will be critical determinants of biological activity.
An example of SAR data that could be generated is presented in the table below, assuming a hypothetical biological target:
| Compound | R Group (from Aldehyde) | Modification on Phenyl Ring | IC50 (nM) |
| 1 | -CHO (parent) | 5-Chloro | >10000 |
| 2a | -CH2-NH-benzyl | 5-Chloro | 520 |
| 2b | -CH2-NH-(4-fluorobenzyl) | 5-Chloro | 250 |
| 3a | -COOH | 5-Chloro | 1500 |
| 3b | -CONH-benzyl | 5-Chloro | 800 |
| 4 | -CH=CH-phenyl | 5-Chloro | 950 |
| 5 | -CH2-NH-benzyl | 5-Fluoro | 480 |
This hypothetical data suggests that converting the aldehyde to a substituted amine enhances activity, with further improvements seen with specific substituents on the benzylamine. Such SAR data is invaluable for guiding further lead optimization efforts.
Spectroscopic Characterization and Advanced Structural Analysis of 5 Chloro 2 1h Tetrazol 1 Yl Benzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules in solution. For 5-Chloro-2-(1H-tetrazol-1-yl)benzaldehyde, while detailed spectra are not extensively published in peer-reviewed literature, data from closely related derivatives, such as (E)-3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylic acid, provide significant insights into the expected spectral features of the parent aldehyde. nih.govchemicalbook.comchemicalbook.comdoaj.org
Advanced 1D and 2D NMR Techniques for Elucidation
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for mapping the carbon-hydrogen framework. In the ¹H NMR spectrum of this compound, the aldehydic proton is expected to appear as a singlet in the downfield region, typically around δ 10.0 ppm, due to the deshielding effect of the carbonyl group. The proton on the tetrazole ring would likely resonate as a singlet near δ 9.0 ppm. The aromatic protons on the substituted benzene (B151609) ring would present as a complex multiplet system, influenced by their substitution pattern.
For the closely related (E)-3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylic acid, the following ¹H NMR data has been reported in deuterated chloroform (B151607) (CDCl₃): a singlet for the tetrazole proton at δ 8.90, and aromatic signals at δ 8.16 (d, J=2.2 Hz, 1H), δ 7.62 (dd, J=8.6, 2.4 Hz, 1H), and δ 7.55 (d, J=8.5 Hz, 1H). nih.govchemicalbook.comchemicalbook.comdoaj.org The vinylic protons of the acrylate (B77674) moiety appear at δ 7.82 (d, J=15.8 Hz, 1H) and δ 6.51 (d, J=15.8 Hz, 1H). nih.govchemicalbook.comchemicalbook.comdoaj.org
The ¹³C NMR spectrum would complement this by showing a characteristic resonance for the aldehyde carbon at approximately δ 190 ppm. The carbon atoms of the benzene and tetrazole rings would appear in the aromatic region (δ 120-150 ppm).
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) would further aid in confirming the spatial proximity of protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | ~10.0 | Singlet |
| Tetrazole (C-H) | ~9.0 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | ~190 |
Conformational Analysis via NMR
The rotational barrier around the C-N bond connecting the phenyl and tetrazole rings can influence the molecule's conformation. Variable temperature NMR studies could provide insights into the dynamics of this rotation and the preferred orientation of the two ring systems in solution. NOESY experiments would be particularly useful in determining the through-space correlations between the tetrazole proton and the protons on the benzaldehyde (B42025) ring, thereby defining the predominant conformer.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₅ClN₄O), the expected exact mass would be approximately 208.0155 g/mol .
In patents describing the synthesis of its acrylic acid derivative, the mass was confirmed using electrospray ionization (ESI), with the protonated molecule [M+H]⁺ observed at m/z = 251.0 for the acrylic acid. nih.govchemicalbook.comchemicalbook.comdoaj.org This suggests that the parent aldehyde would likely show a strong molecular ion peak in its mass spectrum.
Fragmentation pathway studies, typically conducted using tandem mass spectrometry (MS/MS), would reveal characteristic losses. For instance, the loss of the aldehyde group (-CHO) or the tetrazole ring could be anticipated as primary fragmentation steps, providing further structural confirmation.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, the IR spectrum is expected to show a strong, sharp absorption band for the C=O stretch of the aldehyde group in the region of 1690-1715 cm⁻¹, with the conjugation to the aromatic ring slightly lowering the frequency compared to a saturated aldehyde. openstax.org The C-H stretching vibration of the aldehyde is anticipated to appear as two weak bands around 2720 and 2820 cm⁻¹. openstax.org Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ range. docbrown.info The tetrazole ring would exhibit characteristic ring stretching and bending vibrations.
Raman spectroscopy, being complementary to IR, would also be valuable for identifying these functional groups, particularly for the symmetric vibrations of the aromatic and tetrazole rings.
Table 3: Predicted Key Infrared Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aldehyde C-H Stretch | ~2820, ~2720 | Weak |
| Aromatic C-H Stretch | >3000 | Medium-Weak |
| Aldehyde C=O Stretch | ~1700 | Strong |
| Aromatic C=C Stretch | ~1600, ~1475 | Medium-Strong |
X-ray Crystallography for Definitive Solid-State Structure Elucidation
X-ray crystallography provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not publicly available, analysis of related structures, such as other substituted benzaldehydes and tetrazole-containing compounds, allows for a reasoned prediction of its solid-state conformation. rsc.org
It is anticipated that the molecule would exhibit a largely planar conformation, with the degree of planarity between the benzaldehyde and tetrazole rings being a key structural feature. Intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking between the aromatic rings, would likely play a significant role in the crystal packing. nih.govrsc.org
Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights
UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. Benzaldehyde and its derivatives typically exhibit characteristic absorption bands corresponding to π→π* and n→π* transitions. nist.gov The π→π* transitions of the aromatic system are expected to be the most intense, likely appearing in the range of 240-280 nm. The n→π* transition, associated with the carbonyl group, is weaker and would appear at a longer wavelength, typically above 300 nm. The presence of the tetrazole substituent and the chlorine atom would likely cause shifts in the positions and intensities of these absorption maxima. Studies on tetrazole derivatives have shown that the tetrazole ring itself can contribute to the electronic absorption spectrum. researchgate.net
Emission spectroscopy (fluorescence and phosphorescence) could provide further information about the excited states of the molecule. However, many benzaldehyde derivatives are not strongly fluorescent at room temperature.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational and Theoretical Investigations of 5 Chloro 2 1h Tetrazol 1 Yl Benzaldehyde
Quantum Chemical Studies on Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) Calculations
For a molecule like 5-Chloro-2-(1H-tetrazol-1-yl)benzaldehyde, DFT would be the method of choice for investigating its electronic properties. Researchers frequently use functionals like B3LYP with basis sets such as 6-311++G(d,p) to optimize the molecular geometry and calculate key parameters.
Although no specific data exists for the target compound, a hypothetical DFT study would likely yield the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Other parameters that would be calculated include ionization potential, electron affinity, electronegativity, and global hardness and softness, which together provide a detailed reactivity profile. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.
Ab Initio Methods for Property Prediction
Ab initio methods, which are based on first principles without empirical parameterization, could also be applied. Methods like Hartree-Fock (HF) or more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) could be used to calculate the structure and properties. An ab initio study on the related compound 5-chloro-1,2,4-triazole has been performed, showcasing how these methods can be used to determine tautomeric stability and calculate NQR parameters from orbital populations. researchgate.net For this compound, such methods would provide a high-accuracy benchmark for its geometric and electronic properties.
Molecular Dynamics Simulations for Conformational Landscape Exploration
The bond linking the tetrazole ring to the benzaldehyde (B42025) moiety allows for rotational freedom, leading to different possible conformations. Molecular Dynamics (MD) simulations could be employed to explore this conformational landscape over time. By simulating the molecule's movement in a solvent box (e.g., water or DMSO) at a given temperature, researchers could identify the most stable, low-energy conformations and the rotational energy barriers between them. This information is crucial as the biological activity and reactivity of a molecule can be highly dependent on its preferred three-dimensional shape. While MD simulations have been used to study the interaction of other complex heterocyclic systems with biological targets, no such data is available for this compound.
In Silico Prediction of Spectroscopic Parameters
Computational methods are routinely used to predict spectroscopic data, which can aid in the characterization of newly synthesized compounds.
NMR Spectroscopy: By using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values, when compared to experimental data, can confirm the proposed structure.
Vibrational Spectroscopy (IR & Raman): The harmonic vibrational frequencies can be calculated using DFT. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. Comparing the computed spectra with experimental ones allows for a detailed assignment of vibrational modes to specific functional groups and bond movements within the molecule. Studies on other dichloro benzaldehyde derivatives have successfully used this approach to assign fundamental vibrational modes. researchgate.net
Computational Analysis of Reaction Mechanisms and Transition States
The aldehyde group and the tetrazole ring are both reactive sites. Computational chemistry can be used to model potential reactions, such as the oxidation of the aldehyde to a carboxylic acid or nucleophilic substitution on the aromatic ring. By calculating the potential energy surface for a proposed reaction, researchers can identify the minimum energy pathway, locate the transition state structure, and determine the activation energy. This provides invaluable insight into the reaction's feasibility and kinetics, which is essential for designing synthetic routes or understanding metabolic pathways. No such mechanistic studies have been published for this compound.
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Applications for Scaffold Derivatives
QSAR and QSPR studies are powerful chemoinformatic tools used in drug discovery and materials science. These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property.
If a series of derivatives of the this compound scaffold were synthesized and tested for a particular activity, a QSAR model could be developed. This would involve:
Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each derivative.
Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates a subset of these descriptors with the observed activity.
Such a model would be invaluable for predicting the activity of new, unsynthesized derivatives, thereby guiding future synthetic efforts toward more potent compounds. Currently, no QSAR or QSPR studies focused on derivatives of this specific scaffold are available in the literature.
Medicinal Chemistry and Pharmacological Applications of 5 Chloro 2 1h Tetrazol 1 Yl Benzaldehyde As a Core Synthon
Strategic Role in the Synthesis of Factor XIa Inhibitors
The pursuit of safer and more effective anticoagulants has identified Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade, as a promising therapeutic target. nih.govacs.org Inhibiting FXIa is hypothesized to reduce the risk of thrombosis while maintaining hemostasis, thereby offering a superior safety profile compared to traditional anticoagulants. nih.gov The 5-chloro-2-(1H-tetrazol-1-yl)phenyl moiety, derived from the title benzaldehyde (B42025), has proven to be a critical component in the architecture of potent and selective FXIa inhibitors.
Contribution to Antithrombotic Agent Development
The 5-chloro-2-(1H-tetrazol-1-yl)benzaldehyde scaffold has been instrumental in the generation of early-stage, non-basic inhibitors of FXIa. These pioneering compounds were crucial for obtaining the first X-ray crystal structures of the FXIa catalytic domain with this class of inhibitors, providing a foundational understanding for future drug design. nih.gov For instance, inhibitors incorporating the 5-chloro-2-(1H-tetrazol-1-yl)phenyl group have demonstrated significant potency. One such derivative, {4-[(N-{3-[5-chloro-2-(1H-tetrazol-1-yl)phenyl]propanoyl}-L-phenylalanyl)amino]phenyl}acetic acid, was successfully co-crystallized with FXIa, revealing key binding interactions. rcsb.org This structural insight has been invaluable for the development of subsequent, highly optimized antithrombotic candidates.
Elucidation of Inhibitor-Enzyme Interactions through Scaffold Modification
The modification of the this compound scaffold and the analysis of the resulting inhibitor-enzyme complexes have been central to understanding the structure-activity relationships (SAR) of FXIa inhibitors. X-ray crystallography studies of inhibitors containing this scaffold have shown how they occupy the active site of the enzyme. rcsb.org Specifically, these non-basic inhibitors can engage with both the prime and non-prime sides of the active site, a departure from earlier basic ligands. rcsb.org The 5-chloro-2-(1H-tetrazol-1-yl)phenyl moiety typically orients to establish crucial interactions within the enzyme's binding pockets. The chlorine atom, for example, can form favorable interactions, while the tetrazole ring acts as a bioisostere for a carboxylic acid group, engaging in hydrogen bonding and other electrostatic interactions that contribute to the inhibitor's affinity and selectivity. nih.govrcsb.org
Exploration of Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize drug properties such as potency, selectivity, and pharmacokinetic profile. The tetrazole ring in the this compound scaffold is itself a bioisostere of a carboxylic acid group. Further exploration of bioisosteric replacements within this scaffold could lead to improved drug candidates. For example, while not involving the exact title compound, studies have shown that replacing a 1,2,3-triazole ring with a 1H-tetrazole in other molecular scaffolds can significantly enhance biological activity. In one such instance, this bioisosteric swap in a series of (5-benzylthiazol-2-yl)benzamides led to a dramatic increase in anti-leukemic potency, with the tetrazole-containing compound exhibiting activity at nanomolar concentrations. researchgate.netnih.gov This principle highlights the potential for modifying the tetrazole moiety or other parts of the this compound scaffold to modulate its activity in various therapeutic contexts. The table below illustrates the impact of such a bioisosteric replacement on anticancer activity in a different scaffold.
| Compound ID | Heterocyclic Core | Cell Line | IC50 (nM) |
| 3d | 1H-Tetrazole | K-562 | 56.4 |
| Original | 1,2,3-Triazole | K-562 | >10,000 |
| Data adapted from studies on (5-benzylthiazol-2-yl)benzamides demonstrating the principle of bioisosteric replacement. researchgate.netnih.gov |
Prodrug Design and Bioprecursor Approaches Leveraging the Compound Structure
Poor oral bioavailability can be a significant hurdle in drug development. The acidic nature of the tetrazole moiety can contribute to low absorption from the gastrointestinal tract. nih.gov Prodrug strategies are therefore a key consideration for compounds derived from this compound. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. For tetrazole-containing compounds, this often involves masking the acidic NH group of the tetrazole with a more lipophilic moiety that can be cleaved in vivo. For example, N-acetoxymethyl and N-methyl prodrugs of a tetrazole-containing HIV-1 attachment inhibitor were shown to significantly increase the plasma concentration of the parent drug after oral administration in rats. nih.gov The N-acetoxymethyl prodrug, for instance, resulted in a 15-fold increase in plasma exposure. nih.gov These approaches could be directly applicable to FXIa inhibitors or other therapeutic agents derived from the this compound scaffold to enhance their oral bioavailability.
| Prodrug Moiety | Parent Compound | Fold Increase in Plasma Concentration |
| N-acetoxymethyl | 7-(2H-Tetrazol-5-yl)-1H-indole | 15-fold |
| N-methyl | 7-(2H-Tetrazol-5-yl)-1H-indole | Substantial Increase |
| Data from a study on prodrugs of a tetrazole-containing HIV-1 attachment inhibitor. nih.gov |
Scaffold-Based Drug Discovery in Other Therapeutic Areas
While the this compound scaffold is prominent in the field of antithrombotics, its structural motifs hold potential for applications in other therapeutic areas. The strategy of using a tetrazole ring as a key pharmacophore has been successfully applied in the development of drugs for various diseases. Recent research has demonstrated that scaffolds containing a phenyl-tetrazole unit, similar to a part of the title compound, can exhibit potent anticancer activity. Specifically, a series of N-(5-benzylthiazol-2-yl)benzamides featuring a 1H-tetrazole ring showed significant cytotoxic effects against various cancer cell lines, including leukemia and melanoma, at nanomolar concentrations. researchgate.netnih.govbohrium.comresearchgate.net The lead compound from this series induced DNA damage and apoptosis in leukemia cells, highlighting a potential new therapeutic avenue for scaffolds containing the phenyl-tetrazole motif. researchgate.netnih.gov This suggests that libraries of compounds synthesized from this compound could be screened for activity against a range of therapeutic targets beyond FXIa.
Patent Landscape and Intellectual Property Surrounding 5 Chloro 2 1h Tetrazol 1 Yl Benzaldehyde
Freedom-to-Operate Considerations for Research and Development
For researchers and entities looking to work with 5-Chloro-2-(1H-tetrazol-1-yl)benzaldehyde, the freedom-to-operate (FTO) analysis is nuanced. Since the compound itself is not explicitly claimed in the major patent families identified, its synthesis and sale as a research chemical are generally not restricted.
However, the key consideration is the intended use of the compound. Any research and development aimed at synthesizing the patented final compounds from the WO 2009/114677 family or structurally similar molecules for commercial purposes would likely constitute an infringement of these patents. The broad Markush claims in these patents are designed to cover a significant chemical space around the core scaffold.
Therefore, while the use of this compound for academic research or for developing novel compounds that fall outside the scope of existing patent claims may be permissible, commercial development of Factor XIa inhibitors based on this scaffold would require careful legal analysis and potentially licensing agreements with the patent holders, primarily Bristol-Myers Squibb. The extensive patenting in this area by a major pharmaceutical company indicates a strong strategic interest and a landscape that requires careful navigation for new entrants.
Future Research Directions and Emerging Paradigms for 5 Chloro 2 1h Tetrazol 1 Yl Benzaldehyde
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of tetrazoles often involves the [3+2] cycloaddition of nitriles with azide (B81097) sources, which can require harsh conditions or toxic reagents like tin compounds. tandfonline.comcore.ac.uk Future research will prioritize the development of more sustainable and efficient synthetic protocols for 5-Chloro-2-(1H-tetrazol-1-yl)benzaldehyde and its derivatives.
Key areas of focus include:
Catalytic Green Synthesis: Exploring novel nanocatalysts, such as magnetic nanoparticles (e.g., Fe₃O₄@L-lysine-Pd(0)), can facilitate the synthesis in environmentally benign solvents like water, offering high yields and easy catalyst recovery. rsc.org
Continuous Flow Technology: Microreactor technology offers a safer and more efficient alternative to batch synthesis, especially when dealing with potentially hazardous intermediates like hydrazoic acid. core.ac.uk This approach allows for precise control over reaction parameters, minimizes risk, and is well-suited for scaling up production. core.ac.ukacs.org
Multicomponent Reactions (MCRs): Designing new MCRs that incorporate the this compound core will enable the rapid construction of complex molecules in a single step. beilstein-journals.orgnih.gov This aligns with the principles of atom economy and synthetic efficiency, which are central to modern green chemistry. nih.gov
Table 1: Comparison of Synthetic Methodologies for Tetrazole Synthesis
| Methodology | Advantages | Disadvantages | Key Research Focus |
|---|---|---|---|
| Traditional Batch Synthesis | Well-established protocols. | Often requires harsh conditions, toxic reagents (e.g., tin, strong acids), and can generate hazardous intermediates (HN₃). core.ac.uk | N/A |
| Nanocatalysis | High yields, use of green solvents (e.g., water), catalyst recyclability, mild reaction conditions. rsc.org | Catalyst leaching, long-term stability of nanoparticles. | Development of more robust and efficient nanocatalysts. rsc.org |
| Continuous Flow Synthesis | Enhanced safety, precise process control, rapid optimization, ease of scalability, suitable for hazardous reagents. core.ac.ukacs.org | Higher initial equipment cost, potential for channel clogging. | Optimization for specific substrates and integration of real-time analytics. |
| Multicomponent Reactions (MCRs) | High atom economy, synthetic efficiency, rapid generation of molecular diversity, operational simplicity. beilstein-journals.orgacs.org | Substrate scope can be limited, optimization can be complex. | Designing novel MCRs that incorporate the target scaffold. beilstein-journals.org |
Integration into Fragment-Based Drug Discovery (FBDD) Methodologies
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds, particularly for challenging protein targets. nih.gov The title compound, this compound, is an ideal candidate for FBDD campaigns. The core scaffold itself is small enough to be considered a "fragment," and the aldehyde group serves as a crucial reactive handle for synthetic elaboration.
Future FBDD strategies could involve:
Fragment Library Inclusion: Incorporating the compound and its simple derivatives into fragment screening libraries to identify initial, low-affinity binders to protein targets using biophysical methods like NMR or X-ray crystallography. nih.govrsc.org
Structure-Based Fragment Growth: Once a binding mode is identified, the aldehyde functionality provides a specific vector for "growing" the fragment. rsc.org Chemists can perform reactions like reductive amination, Wittig reactions, or aldol (B89426) condensations to add new chemical moieties that explore and occupy adjacent pockets of the protein binding site, thereby increasing potency and selectivity. beilstein-journals.org
Covalent Fragment Development: The aldehyde can be exploited to design covalent inhibitors, which form a permanent bond with a target protein. nih.gov This approach can lead to compounds with high potency and prolonged duration of action.
Advanced Structural Biology Studies of Scaffold-Derived Ligand-Protein Complexes
A deep understanding of how ligands interact with their protein targets at an atomic level is fundamental to modern drug design. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, but its hydrogen bonding patterns and conformational preferences are distinct. nih.govnih.gov
Future research should focus on:
High-Resolution Crystallography: Co-crystallizing derivatives of this compound with their biological targets (e.g., enzymes, receptors) to obtain high-resolution 3D structures. biorxiv.orgbiorxiv.org Such studies can reveal the precise binding mode, identifying key hydrogen bonds, hydrophobic interactions, and the role of the chlorine substituent.
Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins that are difficult to crystallize, Cryo-EM can provide invaluable structural insights into the ligand-protein interactions.
Computational Modeling and Simulation: Advanced computational techniques, such as Monte Carlo simulations and molecular dynamics, can complement experimental data. biorxiv.orgbiorxiv.org These methods can predict binding affinities, explore the conformational dynamics of the ligand in the binding pocket, and rationalize the structural basis for activity, guiding the design of next-generation compounds. biorxiv.org Studies on other tetrazole-containing ligands, for example with Peroxisome Proliferator-Activated Receptor γ (PPARγ), have shown that the tetrazole ring can make favorable interactions within the polar arm of a receptor's binding pocket. biorxiv.orgbiorxiv.org
Potential Applications in Other Scientific Domains Beyond Medicinal Chemistry
While the primary interest in tetrazole-based compounds has been in medicinal chemistry, their unique chemical properties suggest broader applicability. nih.govlifechemicals.com Future research should explore the potential of this compound and polymers derived from it in other scientific fields.
Table 2: Potential Non-Medicinal Applications
| Domain | Potential Application | Rationale |
|---|---|---|
| Materials Science | Metal-Organic Frameworks (MOFs) | The four nitrogen atoms of the tetrazole ring are excellent coordinating agents for metal ions, making the scaffold a candidate for building porous MOFs for gas storage (e.g., CO₂) or catalysis. lifechemicals.comresearchgate.net |
| Materials Science | High-Energy Materials | Tetrazole compounds are nitrogen-rich and can possess high energy properties, suggesting potential (though speculative) use in the development of propellants or gas-generating agents. acs.orgnih.gov |
| Polymer Chemistry | Specialty Polymers | The aldehyde group allows for polymerization reactions, potentially leading to novel polymers with high thermal stability, specific optical properties, or selective gas permeability. lifechemicals.com |
| Agrochemistry | Plant Growth Regulators | Other tetrazole derivatives have been investigated as plant growth regulators; this scaffold could be explored for similar activities. lifechemicals.com |
High-Throughput and Automated Synthesis of Compound Libraries for Screening
To fully explore the potential of the this compound scaffold, it is essential to generate large, diverse libraries of related compounds for high-throughput screening (HTS). acs.orgnih.gov Future efforts will leverage automation and advanced synthetic methodologies to accelerate this process.
Key paradigms include:
Library-to-Library Synthesis: This approach uses the products of one set of reactions as the starting materials for a subsequent set. nih.govacs.org For instance, a library of α-aminomethyl tetrazoles derived from the title compound could be used as inputs for a second Ugi multicomponent reaction, rapidly generating a large library with multiple points of diversity. nih.govacs.org
Automated Synthesis Platforms: Employing liquid-handling robots and automated reaction platforms can dramatically increase the throughput of library synthesis. rsc.org These systems can perform and monitor thousands of reactions in parallel, using microtiter plates, which is ideal for exploring a wide range of reactants and conditions. rsc.org
DNA-Encoded Libraries (DELs): The aldehyde functionality is suitable for the mild reaction conditions used in the synthesis of DELs. This would involve tagging each new derivative with a unique DNA barcode, allowing for the screening of immense libraries against a protein target in a single experiment.
By embracing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical building block into a versatile platform for innovation across multiple scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
